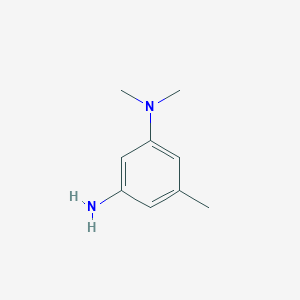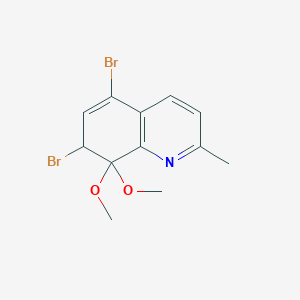
2,5-Dimethylpentadec-5-EN-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethylpentadec-5-en-3-ol is an organic compound with the molecular formula C17H34O It is a type of alcohol characterized by the presence of a double bond at the 5th position and methyl groups at the 2nd and 5th positions of the pentadecene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylpentadec-5-en-3-ol can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor, such as 2,5-dimethylhex-5-en-3-ol, followed by a series of reactions to extend the carbon chain and introduce the desired functional groups. The reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the alkylation and subsequent transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethylpentadec-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,5-dimethylpentadec-5-enal or 2,5-dimethylpentadec-5-enone.
Reduction: Formation of 2,5-dimethylpentadecan-3-ol.
Substitution: Formation of 2,5-dimethylpentadec-5-en-3-chloride or 2,5-dimethylpentadec-5-en-3-bromide.
Aplicaciones Científicas De Investigación
2,5-Dimethylpentadec-5-en-3-ol has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethylpentadec-5-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond and methyl groups may also play a role in modulating the compound’s reactivity and interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylhex-5-en-3-ol: A shorter chain analog with similar structural features.
2,5-Dimethylheptadec-5-en-3-ol: A longer chain analog with similar functional groups.
Uniqueness
2,5-Dimethylpentadec-5-en-3-ol is unique due to its specific chain length and the presence of both a double bond and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications and differentiate it from other similar compounds.
Propiedades
Número CAS |
918403-18-6 |
|---|---|
Fórmula molecular |
C17H34O |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
2,5-dimethylpentadec-5-en-3-ol |
InChI |
InChI=1S/C17H34O/c1-5-6-7-8-9-10-11-12-13-16(4)14-17(18)15(2)3/h13,15,17-18H,5-12,14H2,1-4H3 |
Clave InChI |
SMQVIZAVGGTGLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCC=C(C)CC(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{(E)-[(4-Cyanatophenyl)imino]methyl}phenyl cyanate](/img/structure/B14177833.png)

![2H,5H-[1,3]Dithiolo[4,5-c]pyrrole](/img/structure/B14177838.png)
![3H-1,2,4-Dithiazol-5-amine, 3-[(2,4-diethoxyphenyl)imino]-N-phenyl-](/img/structure/B14177842.png)
![2,7,9-Tri([1,1'-biphenyl]-4-yl)-9-(4-methylphenyl)-9H-fluorene](/img/structure/B14177846.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-(4-aminophenoxy)-, ethyl ester](/img/structure/B14177853.png)
![{(2,5-Dibromo-1,4-phenylene)bis[(ethyne-2,1-diyl)-2,1-phenylene]}bis[ethoxy(dimethyl)silane]](/img/structure/B14177856.png)

![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
![1H-Pyrrole-2-carboxylic acid, 1-[2-(carboxymethyl)-6-ethylphenyl]-](/img/structure/B14177902.png)




